Tetrahydrofuran
Overview
Description
Tetrahydrofuran, also known as oxolane, is an organic compound with the chemical formula C₄H₈O. It is classified as a heterocyclic compound, specifically a cyclic ether. This compound is a colorless, water-miscible liquid with a low viscosity and an ether-like odor. It is primarily used as a precursor to polymers and as a versatile solvent in various chemical reactions .
Synthetic Routes and Reaction Conditions:
Dehydration of 1,4-Butanediol: The most widely used industrial process involves the acid-catalyzed dehydration of 1,4-butanediol. This method is similar to the production of diethyl ether from ethanol.
Oxidation of n-Butane: DuPont developed a process for producing this compound by oxidizing n-butane to crude maleic anhydride, followed by catalytic hydrogenation.
Hydrogenation of Furan: this compound can also be synthesized by the catalytic hydrogenation of furan.
Industrial Production Methods:
Catalytic Hydrogenation: Commercially, this compound is prepared by catalytic hydrogenation of maleic anhydride in the presence of a nickel catalyst at temperatures ranging from 180 to 300°C and pressures of 150 kg/cm².
Types of Reactions:
Cationic Polymerization: this compound undergoes cationic polymerization with concurrent ring-opening to produce high-molecular-weight bifunctional glycol ethers.
Ring-Cleavage Reactions: These reactions include dehydration to butadiene, oxidation to succinic acid, and carboxylation to adipic acid or γ-valerolactone.
Grignard Reactions: this compound is a preferred solvent for conducting Grignard reactions or reductions using reagents like lithium aluminum hydride.
Coordination Complexes: It is used as a ligand in coordination complexes, such as those employed in stereospecific polymerizations.
Common Reagents and Conditions:
Hydroquinone or 2,6-Di-tert-butyl-p-cresol (BHT): These are added to inhibit peroxide formation when this compound reacts with oxygen.
Sulfuric Acid: Used in the reaction with benzene to produce tetralin (1,2,3,4-tetrahydronaphthalene).
Major Products:
High-Molecular-Weight Glycol Ethers: Produced from cationic polymerization.
Succinic Acid, Adipic Acid, γ-Valerolactone: Formed from ring-cleavage reactions.
Mechanism of Action
Target of Action
Tetrahydrofuran (THF) is an organic compound classified as a heterocyclic compound, specifically a cyclic ether . It is primarily used as a precursor to polymers and has been recognized as a water contaminant due to its human carcinogenicity, extensive use, and widespread distribution It has been found to have high potencies against a broad range of human cancer cell lines .
Mode of Action
THF is renowned in organic chemistry for its role as a solvent, especially in substitution reactions, such as the S N 2 mechanism . The S N 2 reaction is a type of substitution reaction where a nucleophile (“nucleus-loving”) atom or molecule displaces a group (the leaving group) in a molecule . Additionally, THF interacts with water via hydrogen bonds .
Biochemical Pathways
It has been found that a multicomponent thf hydroxylase initiates thf degradation in certain bacteria This suggests that THF may interact with specific enzymes and biochemical pathways in microorganisms
Pharmacokinetics
routes, respectively . More research is needed to fully understand the ADME properties of THF and their impact on bioavailability.
Result of Action
It has been found that thf can cause irreversible corrosive damage to the eye upon direct contact . Chronic studies have found benign tumors in the kidneys of male rats and in the livers of female mice
Action Environment
The action of THF can be influenced by environmental factors. For example, THF is fully miscible in water, and it interacts with it via hydrogen bonds This suggests that the presence of water can influence the action, efficacy, and stability of THF
Biochemical Analysis
Biochemical Properties
THF has been found to affect the enzymatic activity and microbial diversity in activated sludge from a sequencing batch reactor . The activity of five enzymes (catalase, dehydrogenase, urease, phosphatase, and protease) was remarkably decreased in the presence of 10 mM THF . Of these five affected enzymes, dehydrogenase activity was close to detection level limits and was nearly completely inhibited .
Cellular Effects
Long-term exposure to THF significantly decreased microbial diversity and altered the distribution of microbes within the community . The fraction of Actinobacteria increased in the community, while the fraction of Proteobacteria significantly decreased after THF exposure .
Molecular Mechanism
It is known that THF impacts the activity of several enzymes and completely inhibits dehydrogenase activity . This suggests that THF may interfere with the normal functioning of these enzymes, potentially by binding to the active site or altering the enzyme’s conformation.
Temporal Effects in Laboratory Settings
In a study investigating the toxic effects of THF on enzymatic activity and microbial diversity in activated sludge, it was found that the activity of five enzymes was remarkably decreased in the presence of 10 mM THF over a period of 85 days .
Metabolic Pathways
Given its effects on enzymatic activity, it is likely that THF interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Scientific Research Applications
Tetrahydrofuran has a wide range of applications in scientific research:
Comparison with Similar Compounds
Furan: A heterocyclic compound with a similar structure but without the saturated ring.
Pyrrolidine: Another heterocyclic compound with a nitrogen atom in the ring instead of oxygen.
Uniqueness of Tetrahydrofuran:
Versatility as a Solvent: this compound’s ability to dissolve both polar and nonpolar substances makes it a highly versatile solvent.
Stability: Compared to furan, this compound is more stable and less prone to polymerization.
Wide Range of Applications: Its use in various fields, including chemistry, biology, medicine, and industry, highlights its broad applicability.
This compound’s unique properties and versatility make it an invaluable compound in both research and industrial applications.
Properties
IUPAC Name |
oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURNTSHIVDZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O, Array | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | tetrahydrofuran | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tetrahydrofuran | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-97-3 | |
Record name | Poly(tetrahydrofuran) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24979-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1021328 | |
Record name | Tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6 °F. Vapors are heavier than air., Liquid, Colorless liquid with an ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ether-like odor. | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furan, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydrofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/649 | |
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Record name | Tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
151 °F at 760 mmHg (NTP, 1992), 65 °C, 65.00 °C. @ 760.00 mm Hg, 66 °C, 151 °F | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
6 °F (NTP, 1992), -14 °C, 6 °F (closed cup); -4 °F (open cup), -14.5 °C (closed cup), -14.5 °C c.c., 6 °F | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/649 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohols, ketones, esters, hydrocarbons, and ethers., Very soluble in acetone, benzene, ether, ethanol, and chloroform, 30% IN WATER AT 25 °C, Miscible in water at 25 °C, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.888 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8833 g/cu cm at 25 °C, Saturated liquid density: 55.230 lb/cu ft; saturated vapor pressure: 2.913 lb/sq in; saturated vapor density: 0.03660 lb/cu ft (all at 75 °F), Relative density (water = 1): 0.89, 0.89 | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5, 2.5 | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
114 mmHg at 59 °F ; 145 mmHg at 68 °F (NTP, 1992), 162.0 [mmHg], Vapor pressure = 0.06 atm at 0 °C, 0.11 atm at 10 °C, 0.173 atm at 20 °C, 0.26 atm at 30 °C, 1.62X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 19.3, 132 mmHg | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofuran | |
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URL | https://haz-map.com/Agents/649 | |
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Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Impurities |
Peroxide (as hydrogen peroxide): 0.015%, water: 0.02% | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, mobile liquid, Water-white liquid, Colorless liquid | |
CAS No. |
109-99-9, 24979-97-3 | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-99-9 | |
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Record name | Tetrahydrofuran | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, tetrahydro-, homopolymer | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979973 | |
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Record name | TETRAHYDROFURAN | |
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Record name | Furan, tetrahydro- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Furan, tetrahydro-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8FZZ6PY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Furan, tetrahydro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/LU5ACA30.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-163.3 °F (NTP, 1992), -108.44 °C, -108.3 °C, -108.5 °C, -163.3 °F, -163 °F | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: THF has a molecular formula of C4H8O and a molecular weight of 72.11 g/mol [, , , , , ].
A: Yes, researchers have used techniques like 1H-NMR and 13C-NMR to analyze THF and its derivatives. For example, in the study of tetrahydrofuran lignans, 1H-NMR data provided insights into the structural features of compounds like busaliol [].
A: THF is a versatile aprotic solvent, often used in reactions involving organometallic reagents like Grignard reagents []. Its stability and compatibility with various reagents make it suitable for diverse chemical transformations.
A: While THF is primarily known as a solvent, research has explored its use in producing other chemicals. For example, it is a key component in synthesizing polythis compound (polyTHF) [, ]. Additionally, titanium-based catalysts in THF have been used to facilitate the formation of bis-cyclopentadienyl magnesium [].
A: THF serves as both a reactant and a solvent in the polymerization reaction to produce polythis compound [, ]. Researchers have explored various catalysts, including heteropolyacids, to enhance the efficiency of this polymerization process.
ANone: While the provided research excerpts don't delve into computational studies specific to THF, this area could be of interest for further research. Computational methods could provide insights into THF's solvation properties, interactions with other molecules, and behavior in various chemical reactions.
A: Research on THF derivatives, such as those containing the this compound ring, demonstrates how structural modifications impact biological activity. For example, in developing platelet-activating factor (PAF) antagonists, modifications to a diarylthis compound core, like introducing a beta-keto propylsulfonyl group and a 3-hydroxypropyl ether, led to compounds with potent inhibitory effects on PAF-induced responses in vitro and in vivo [].
ANone: The stability of THF-containing compounds is a crucial consideration in pharmaceutical development. While specific formulation strategies for THF-containing compounds aren't detailed in the provided excerpts, general approaches like using appropriate excipients, controlling pH, and packaging modifications could be employed to enhance their stability.
ANone: THF, like many chemicals, is subject to safety regulations. While the provided research doesn't elaborate on specific regulations, researchers and industries using THF must adhere to relevant safety guidelines to ensure safe handling, storage, and disposal.
A: Inhalation toxicology studies in rats exposed to THF vapors have revealed dose-dependent effects on various biochemical parameters. Notably, extended exposure to THF led to alterations in enzyme activities in the liver, kidneys, and muscles [].
ANone: The provided excerpts primarily focus on the chemical properties and applications of THF, with limited information on its biological activities or potential resistance mechanisms. Further research might explore potential resistance mechanisms, especially for THF derivatives with biological activities.
ANone: The research provided doesn't specify biomarkers associated with THF exposure or its derivatives.
A: Various analytical techniques are employed to characterize THF and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural analysis, gas chromatography (GC) for separation and quantification, and mass spectrometry (MS) for identifying and analyzing degradation products [, , ].
ANone: While the excerpts don't focus on THF's environmental impact, it's an important consideration. THF can pose environmental risks due to its flammability and potential to form explosive peroxides upon exposure to air.
A: THF is miscible with water and various organic solvents [, , , , , ]. This property makes it a versatile solvent for a wide range of chemical reactions and applications.
ANone: While the specific validation procedures aren't detailed in the provided excerpts, analytical methods employed in scientific research are typically validated to ensure accuracy, precision, and reliability.
ANone: The provided research doesn't delve into the immunogenicity of THF.
ANone: The research provided doesn't contain information about potential interactions between THF and drug transporters. This area could be explored in future studies.
A: Studies on the repeated exposure of rats to THF vapor revealed that it could influence the activity of drug-metabolizing enzymes in the liver and kidneys. Notably, THF exposure led to increased activity of 7-ethoxycoumarin O-deethylase, suggesting potential induction of certain metabolic pathways [].
ANone: The research excerpts don't explicitly address the biocompatibility of THF.
ANone: Yes, depending on the specific application, several alternatives to THF exist, including 2-methylthis compound (2-MeTHF), dioxane, and diethyl ether. The choice of solvent depends on factors like solubility, reactivity, and safety considerations.
ANone: Proper waste management is crucial for THF due to its flammability and the potential for peroxide formation. Waste THF should never be stored for extended periods and should be disposed of through appropriate channels following local regulations.
ANone: Researchers studying THF utilize a range of tools and resources, including:
- Spectroscopic techniques: NMR, IR, and UV-Vis spectroscopy for structural elucidation and analysis [, , ].
- Chromatographic methods: GC and HPLC for separation and quantification [, ].
- Mass spectrometry: For identifying and analyzing THF and its derivatives [].
ANone: THF's versatile nature makes it relevant to various scientific disciplines. Its applications span:
- Organic Chemistry: As a solvent and reagent in numerous organic reactions [, , , , ].
- Polymer Chemistry: In the synthesis of polymers like polythis compound [, ].
- Materials Science: In developing thin film coatings and other materials [].
- Analytical Chemistry: As a solvent and mobile phase in various analytical techniques [, ].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.